Aloesin

Beschreibung

Historical Context of Aloesin Research in Aloe Species

The history of this compound research is intrinsically linked to the long-standing use of Aloe species in traditional medicine for various ailments, including skin disorders and digestive issues. mhmedical.comnih.gov The initial isolation and structural elucidation of this compound from Aloe species marked a significant step in understanding the chemical constituents responsible for the plant's therapeutic properties. ben-erikvanwyk.com Holdsworth, in 1972, identified this compound's aglycone, known as aloesone, as a constituent of Aloe leaves. ben-erikvanwyk.com this compound is notably absent in plants outside of the Aloe genus, making it a key chemotaxonomic marker for these species. Furthermore, research has shown that this compound exhibits greater stability against hydrolysis and high temperatures compared to another well-known aloe compound, aloin (B1665253). phmethods.net Aloe ferox has been noted to contain a higher percentage of this compound compared to Aloe vera. bio-solve.co.za

Significance of this compound as a Bioactive Compound in Contemporary Research

In contemporary research, this compound is recognized as a highly significant bioactive compound with a wide array of potential applications. nuft.edu.ua Its multifaceted biological activities, including antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties, have positioned it as a compound of interest in the pharmaceutical and cosmetic industries. mhmedical.comncats.iobiomol.com The growing body of research highlights its potential in dermatology, particularly for its skin-lightening effects and its role in wound healing. mhmedical.comnih.gov Recent studies have also begun to explore its potential in managing systemic conditions, such as diabetes, by mitigating oxidative stress. nih.gov The continuous investigation into this compound underscores its importance as a valuable natural product for developing novel therapeutic and cosmeceutical agents. ijpsonline.comnih.gov

Overview of Key Research Areas for this compound

The pharmacological profile of this compound is a major focus of research, with numerous studies investigating its therapeutic potential. nih.gov Key areas of investigation include its anti-inflammatory, antioxidant, and anti-cancer activities.

Anti-inflammatory and Wound Healing Effects: this compound has demonstrated significant anti-inflammatory properties. nuft.edu.uanih.gov It has been shown to accelerate cutaneous wound healing by modulating various signaling pathways, including MAPK/Rho and Smad, which are crucial for cell migration, angiogenesis, and tissue remodeling. nih.gov this compound positively influences the release of cytokines and growth factors from macrophages, which are essential for the different phases of wound healing. nih.gov In silico studies have also pointed to its potential in inhibiting tumor necrosis factor-alpha (TNF-α), a key inflammatory protein. ijpsonline.comijpsonline.com

Antioxidant Activity: this compound and its derivatives exhibit potent antioxidant and free radical scavenging activities. nih.govnih.gov Studies have shown their ability to inhibit lipid peroxidation. nih.gov Specifically, derivatives like isorabaichromone (B12374039), feruloylthis compound, and p-coumaroylthis compound have been identified as potent scavengers of DPPH radicals and superoxide (B77818) anions. sci-hub.seresearchgate.net This antioxidant capacity is believed to contribute to its protective effects against various conditions, including diabetes-related oxidative stress. nih.gov

Anti-cancer Activity: Research has indicated that this compound may possess anti-cancer properties. ncats.iomedchemexpress.com Studies have shown that it can inhibit the growth of ovarian cancer cells in a dose- and time-dependent manner, induce apoptosis (programmed cell death), and arrest the cell cycle at the S-phase. medchemexpress.com The proposed mechanism for its anti-cancer effect involves the inhibition of the MAPK signaling pathway. ncats.iomedchemexpress.com

A primary biochemical mechanism of this compound that has been extensively studied is its ability to inhibit tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. mhmedical.comnih.gov This inhibition is a key reason for its use as a skin-lightening agent. mhmedical.com

Tyrosinase Inhibition: this compound acts as a competitive inhibitor of tyrosinase from various sources, including human, murine, and mushroom. nih.govresearchgate.netbohrium.com It dose-dependently inhibits both the hydroxylation of tyrosine to DOPA and the oxidation of DOPA to dopaquinone, key steps in the melanin production pathway. mhmedical.com Some studies suggest a non-competitive inhibition mechanism. nih.govgoogle.com Interestingly, when used in combination with arbutin (B1665170), this compound exhibits a synergistic inhibitory effect on tyrosinase activity through a combination of noncompetitive and competitive mechanisms. nih.gov

The table below summarizes the inhibitory activity of this compound on tyrosinase.

Table 1: Research Findings on this compound's Tyrosinase Inhibition| Study Focus | Key Finding | Citation |

|---|---|---|

| Mechanism of Action | This compound is a competitive inhibitor of tyrosinase. | nih.govresearchgate.netbohrium.com |

| Synergistic Effects | This compound and arbutin synergistically inhibit tyrosinase activity. | nih.gov |

| Comparative Activity | This compound and some of its related chromones show stronger tyrosinase inhibition than arbutin and kojic acid. | mhmedical.com |

Research has also focused on the chemical synthesis of this compound and the creation of its derivatives to enhance its biological activities. The C-glycosyl moiety in this compound's structure makes its synthesis challenging. researchgate.net

Synthesis of Derivatives: Derivatives of this compound have been synthesized to improve its properties. For instance, alkylation at the C-7 hydroxyl group has been performed to create new compounds. google.com These synthetic derivatives have been investigated for enhanced biological activities, such as increased antioxidant and cytotoxic effects compared to the parent compound. nih.gov Molecular docking studies have also been used to explore the potential of this compound derivatives as anti-aging agents by evaluating their interaction with collagenase and elastase. atlantis-press.comresearchgate.net

A variety of analytical techniques have been developed and validated for the identification and quantification of this compound in Aloe species and related products.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of this compound. phmethods.netnih.gov Reversed-phase HPLC with UV detection is a common approach for quantifying this compound, aloeresin A, and other compounds in Aloe ferox and related products. nih.gov HPLC methods have been validated for their linearity, accuracy, precision, and limits of detection and quantification. nih.govacs.org These methods are crucial for the quality control of commercial aloe products. researchgate.net Green extraction methods using solvents like aqueous propylene (B89431) glycol have also been optimized using HPLC for analysis. mdpi.comnih.gov

Other Spectroscopic and Chromatographic Techniques: Besides HPLC, other methods such as tandem mass spectrometry (HPLC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy have been employed for the analysis of this compound and other phenolic compounds in Aloe. researchgate.netnih.govresearchgate.netprocess-nmr.com These techniques provide detailed structural information and allow for the fingerprinting of different Aloe species. researchgate.net

The table below provides an overview of analytical methods used for this compound.

Table 2: Analytical Methodologies for this compound| Analytical Technique | Application | Citation |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification in Aloe species and commercial products. | phmethods.netnih.govacs.org |

| HPLC with Mass Spectrometry (HPLC-MS) | Identification and quantification. | acs.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification. | nih.govresearchgate.netprocess-nmr.com |

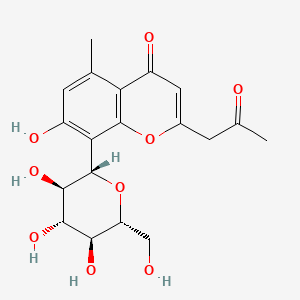

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3/t12-,15-,16+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIKAXXIWJHWLY-ZIIYPAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184877 | |

| Record name | Aloesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30861-27-9 | |

| Record name | Aloesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30861-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030861279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27M69Y8ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Activities and Mechanisms of Action of Aloesin

Anti-inflammatory Effects

Aloesin demonstrates significant anti-inflammatory properties by modulating various components of the inflammatory cascade. ijpsonline.comresearchgate.net Its mechanisms of action include influencing cytokine and growth factor secretion, inhibiting key inflammatory enzymes, and impacting the recruitment of immune cells to sites of inflammation.

This compound has been shown to regulate the secretion of several key cytokines and growth factors involved in the inflammatory process. In a study investigating cutaneous wound healing, this compound was found to positively regulate the release of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Transforming Growth Factor-β1 (TGF-β1), and Tumor Necrosis Factor-α (TNF-α) from RAW264.7 macrophages. nih.gov This modulation is crucial in the initial phases of tissue repair, where a controlled inflammatory response is necessary. nih.gov

Furthermore, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis rat model, dietary supplementation with this compound significantly reduced the colonic mucosal mRNA expressions of the pro-inflammatory cytokines TNF-α and Interleukin-1β (IL-1β). elsevierpure.comnih.gov Specifically, plasma concentrations of TNF-α were markedly decreased in groups supplemented with this compound. elsevierpure.comnih.gov These findings suggest that this compound can ameliorate intestinal inflammatory responses by downregulating the expression of key pro-inflammatory cytokines. elsevierpure.comnih.gov

Table 1: Effect of this compound on Cytokine and Growth Factor Release

| Cytokine/Growth Factor | Effect Observed | Experimental Model | Reference |

|---|---|---|---|

| IL-1β | Increased release | RAW264.7 Macrophages (in vitro) | nih.gov |

| IL-1β | Reduced mRNA expression | Rat Colitis Model (in vivo) | elsevierpure.comnih.gov |

| IL-6 | Increased release | RAW264.7 Macrophages (in vitro) | nih.gov |

| TGF-β1 | Increased release | RAW264.7 Macrophages (in vitro) | nih.gov |

| TNF-α | Increased release | RAW264.7 Macrophages (in vitro) | nih.gov |

| TNF-α | Reduced plasma concentration and mRNA expression | Rat Colitis Model (in vivo) | elsevierpure.comnih.gov |

The anti-inflammatory action of this compound extends to the inhibition of various pro-inflammatory mediators. Bioactive compounds from Aloe vera, including this compound, have been noted for their ability to inhibit the release of mediators such as cytokines and histamine. ijpsonline.com While direct studies on this compound's effect on specific mediators like nitric oxide (NO) are limited, research on related compounds from Aloe provides insight. For instance, aloin (B1665253) has been shown to suppress NO production and downregulate the expression of inducible nitric oxide synthase (iNOS). nih.gov this compound itself has been identified as a potent inhibitor of enzymes involved in inflammatory disorders, suggesting a broad capacity to suppress inflammatory responses. researchgate.netresearchgate.net

A key mechanism of this compound's anti-inflammatory activity is its regulation of the cyclooxygenase (COX) pathway. ijpsonline.comresearchgate.net The COX enzymes, particularly COX-2, are crucial for the synthesis of prostaglandins, which are potent inflammatory mediators. researchgate.netnih.gov Studies have demonstrated that this compound and its derivatives can inhibit the COX-2 enzyme. thieme-connect.comresearchgate.netscispace.com This inhibition leads to a reduction in prostaglandin (B15479496) synthesis, thereby diminishing the inflammatory response. ijpsonline.comresearchgate.net The anti-inflammatory effects of Aloe vera gel have been partly attributed to this inhibition of the cyclooxygenase pathway. researchgate.net This targeted action on a central inflammatory pathway highlights this compound's potential as an anti-inflammatory agent. researchgate.net

This compound influences the inflammatory process by affecting the recruitment of macrophages, which are key immune cells in both initiating and resolving inflammation. nih.govresearchgate.net In studies on wound healing, this compound treatment was shown to modulate macrophage recruitment as part of the healing process. nih.gov Topical application of Aloe vera preparations, which contain this compound, has been observed to reduce the infiltration of inflammatory cells in dermal wounds. longdom.org In a dental context, Aloe vera extract gel applied to tooth extraction sockets influenced the number of macrophage cells present, indicating an anti-inflammatory effect. researchgate.net

Antioxidative Properties

This compound is recognized as a potent antioxidant, contributing to its protective effects against cellular damage caused by oxidative stress. nih.gov It exerts its antioxidative action primarily through the scavenging of free radicals.

This compound and its derivatives have demonstrated significant efficacy in scavenging various free radicals. thieme-connect.comsci-hub.senih.gov Research has consistently shown their ability to scavenge the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and the superoxide (B77818) anion (O₂⁻). researchgate.netscispace.com Among the derivatives, isorabaichromone (B12374039), in particular, has been identified as a highly potent antioxidant and scavenger of these radicals. thieme-connect.comresearchgate.netsci-hub.se

The antioxidant capacity of this compound has also been quantified using the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.gov Results from these tests show that this compound possesses a very high ORAC value, surpassing that of other well-known antioxidants like green tea and grape seed extracts. nih.gov In comparative studies of secondary metabolites from Aloe species, 5-methylchromones including this compound were found to be among the most active radical scavengers. nih.gov

Table 2: Antioxidant and Free Radical Scavenging Activity of this compound and its Derivatives

| Activity | Specific Radical/Assay | Finding | Reference |

|---|---|---|---|

| Free Radical Scavenging | DPPH radical | Potent scavenging activity demonstrated. | researchgate.netsci-hub.senih.gov |

| Free Radical Scavenging | Superoxide anion (O₂⁻) | Potent scavenging activity demonstrated. Isorabaichromone, an this compound derivative, is particularly effective. | thieme-connect.comresearchgate.netsci-hub.se |

| Antioxidant Capacity | ORAC Assay | This compound shows a higher ORAC value compared to green tea and grape seed extracts. | nih.gov |

| Lipid Peroxidation Inhibition | TBARS Assay | This compound-rich extracts show the ability to inhibit lipid peroxidation. | mdpi.com |

Reduction of Oxidative Stress Markers

This compound and its related compounds have demonstrated the ability to mitigate oxidative stress by reducing key markers associated with cellular damage. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Studies have shown that aloin, a major anthraquinone (B42736) glycoside from Aloe species, can significantly decrease the formation of fluorescent advanced glycation end-products (AGEs), which are proteins or lipids that become glycated after exposure to sugars. nih.gov The accumulation of AGEs is a hallmark of oxidative stress and is implicated in various chronic diseases. nih.gov In one study, aloin's anti-glycating and anti-oxidative potential on glycated low-density lipoprotein (LDL) was investigated, revealing a notable reduction in AGEs and other oxidative stress markers. nih.gov

Furthermore, research on human skin fibroblasts exposed to heat-induced stress showed that aloin could prevent the elevation of thiobarbituric acid reactive substances (TBARS), which are indicators of lipid peroxidation. nih.gov A composition containing this compound and aloe polysaccharides was also found to reduce an oxidative stress marker in urine in a human clinical trial. nih.gov These findings suggest that this compound acts directly as a potent antioxidant, contributing to the reduction of systemic oxidative stress. nih.gov

Table 1: Effect of Aloin on Oxidative Stress Markers in Human Skin Fibroblasts (Hs68)

Oxidative Stress Marker Condition Effect of Aloin Treatment Source Reactive Oxygen Species (ROS) Heat Stress-Induced Regulated ROS production mdpi.com Thiobarbituric Acid Reactive Substances (TBARS) Heat Stress-Induced Prevented elevation mdpi.com 8-hydroxy-2'-deoxyguanosine (8-OH-dG) Heat Stress-Induced Prevented reduction mdpi.com Advanced Glycation End-products (AGEs) Glycated Low-Density Lipoprotein (LDL) Significantly reduced formation allaboutaloe.org

Enzymatic Antioxidant Regulation (e.g., SOD, GSH)

This compound and its derivatives contribute to the body's defense against oxidative stress not only by directly scavenging free radicals but also by modulating the activity of endogenous antioxidant enzymes. nih.govallaboutaloe.org Key enzymes in this defense system include superoxide dismutase (SOD) and glutathione (B108866) (GSH). nih.govtimyeehealth.com

In a study investigating the effects of aloin on human skin fibroblasts under heat stress, treatment with aloin was found to increase the levels of both cytosolic and mitochondrial superoxide dismutase. nih.gov SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. timyeehealth.com The same study also reported that aloin increased the levels of glutathione (GSH). nih.gov GSH is a vital antioxidant that plays a key role in preventing damage to cellular components caused by reactive oxygen species. nih.gov

Similarly, studies on Aloe vera gel, which contains this compound, have shown that it can elevate the levels of SOD, catalase, glutathione peroxidase, and glutathione reductase in animal models of diabetes-induced oxidative stress. allaboutaloe.orgresearchgate.net One study on this compound derivatives identified isorabaichromone as a potent scavenger of superoxide anions, further confirming the role of these compounds in regulating enzymatic antioxidant pathways. sci-hub.seepa.gov These findings indicate that this compound helps bolster the cellular antioxidant defense system, thereby protecting cells from oxidative damage. nih.govallaboutaloe.org

Wound Healing and Tissue Regeneration

This compound has been shown to positively influence the complex process of cutaneous wound healing, which involves inflammation, proliferation, and remodeling. researchgate.netnih.gov Its therapeutic potential in treating skin wounds is attributed to its ability to modulate multiple cellular and molecular pathways involved in tissue repair. cornell.edu

Acceleration of Wound Closure Rates

In vivo studies have provided direct evidence of this compound's ability to accelerate the healing of skin wounds. In a study using a hairless mouse model, topical treatment with this compound resulted in a significantly faster rate of wound closure compared to the vehicle-treated control group. researchgate.netnih.gov This acceleration is a comprehensive outcome of this compound's effects on the various phases of healing, including cell migration, proliferation, and the formation of new tissue. researchgate.netnih.gov The enhanced wound closure indicates that this compound effectively promotes the re-epithelialization and contraction of the wound area, leading to faster restoration of tissue integrity. researchgate.net

Induction of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical step in the proliferative phase of wound healing, as it supplies necessary oxygen and nutrients to the regenerating tissue. researchgate.netmdpi.com this compound has been demonstrated to promote angiogenesis. researchgate.netnih.gov In in vitro experiments, this compound enhanced angiogenesis in human umbilical vein endothelial cells (HUVECs). nih.gov The in vivo study on hairless mice corroborated this finding, showing that this compound treatment induced angiogenesis at the wound site. researchgate.net This pro-angiogenic effect is partly mediated by the upregulation of key growth factors, such as Vascular Endothelial Growth Factor (VEGF), which is stimulated by compounds found in Aloe vera. researchgate.netneliti.com

Promotion of Collagen Deposition

Collagen is the primary structural protein in the extracellular matrix and is essential for providing tensile strength to the newly formed tissue during wound healing. mdpi.comnih.gov Research has shown that this compound treatment promotes the deposition of collagen in the wound bed. researchgate.netnih.gov This effect is linked to the stimulation of fibroblast proliferation and activity, as these cells are responsible for synthesizing collagen. timyeehealth.commdpi.com Studies on Aloe vera have noted that its components can increase the collagen content of granulation tissue and enhance its degree of crosslinking. nih.govcapes.gov.br By promoting robust collagen synthesis and deposition, this compound contributes to the structural integrity and proper remodeling of the healing wound. researchgate.netnih.gov

Stimulation of Granulation Tissue Formation

Granulation tissue is the new connective tissue and microscopic blood vessels that form on the surfaces of a wound during the healing process. mdpi.comnih.gov Its formation is a hallmark of the proliferative phase. mdpi.com this compound treatment has been shown to effectively stimulate the formation of granulation tissue in wounds. researchgate.netnih.gov In mouse models, this compound-treated wounds exhibited an increased rate of granulation tissue formation, which is crucial for filling the wound defect and providing a scaffold for re-epithelialization. researchgate.netresearchgate.net This stimulation is a result of this compound's combined effects on angiogenesis, fibroblast proliferation, and collagen deposition, which together build the new tissue matrix. researchgate.netnih.govmdpi.com

Table 2: Summary of this compound's Effects on Wound Healing in a Hairless Mouse Model

Wound Healing Parameter Observed Effect of this compound Treatment Source Wound Closure Rate Significantly accelerated [2, 3] Angiogenesis Induced and enhanced [2, 3] Collagen Deposition Increased [2, 3] Granulation Tissue Formation Increased rate of formation [2, 3]

Enhancement of Cell Migration and Proliferation

This compound has demonstrated significant effects on promoting the migration and proliferation of various skin cells, which are critical processes in tissue regeneration and wound healing. researchgate.net In vitro studies have shown that this compound stimulates the proliferation and migration of both fibroblasts and keratinocytes. researchgate.nethmpgloballearningnetwork.com This stimulatory effect on cell migration has been observed in a dose-dependent manner in keratinocyte cell lines (HaCaT). thieme-connect.com

The underlying mechanisms for this enhanced cell migration involve the activation of key signaling pathways. researchgate.net Research indicates that this compound increases cell migration by promoting the phosphorylation of migration-related proteins Cdc42 and Rac1. researchgate.netresearchgate.netnih.gov Wounds treated with this compound showed an upregulated expression of activated Rac1 and Cdc42 in a dose-dependent fashion. scirp.orgscirp.org This activation leads to increased rates of wound closure and dermal regeneration. scirp.orgscirp.org Furthermore, this compound's positive influence on wound healing is mediated through the modulation of the Smad and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell migration, collagen development, and angiogenesis. researchgate.netresearchgate.netnih.govscirp.org In endothelial cells (HUVECs), this compound treatment has been shown to increase capillary formation, indicating its role in promoting angiogenesis, a process reliant on cell migration and proliferation. thieme-connect.com

Table 1: Effects of this compound on Cell Migration and Proliferation

| Cell Type | Effect | Mechanism of Action | References |

|---|---|---|---|

| Fibroblasts | Stimulated proliferation and migration | Promotion of tissue regeneration | researchgate.nethmpgloballearningnetwork.com |

| Keratinocytes | Stimulated proliferation and migration | Upregulation of activated Rac1 and Cdc42 | researchgate.nethmpgloballearningnetwork.comscirp.orgscirp.org |

| Endothelial Cells (HUVEC) | Increased capillary formation (angiogenesis) | Modulation of MAPK and Smad signaling pathways | thieme-connect.com |

| Skin Cells (in vivo) | Accelerated wound closure and dermal regeneration | Phosphorylation of Cdc42 and Rac1; Activation of Smad and MAPK pathways | researchgate.netresearchgate.netnih.govscirp.org |

Anticancer Potential

In addition to its role in wound healing, this compound has been investigated for its potential anticancer activities. nih.gov Research has focused on its ability to inhibit cancer cell growth and metastasis, with specific mechanisms being elucidated in various cancer models. researchgate.netnih.govnih.gov Studies show that this compound can suppress the growth of cancer cells by affecting cell viability, cell cycle progression, and apoptosis. researchgate.netnih.govnih.gov

This compound has been found to inhibit the viability of cancer cells in a dose- and time-dependent manner. researchgate.netnih.gov In studies involving five different human ovarian cancer cell lines, this compound treatment resulted in a concentration-dependent decrease in cell viability. nih.gov The SKOV3 ovarian cancer cell line was identified as being particularly sensitive to this compound. nih.gov Furthermore, this compound effectively inhibited the clonality of SKOV3 cells. researchgate.netnih.gov Colony formation assays demonstrated that as the dose of this compound increased, the clonogenic potential of the cancer cells was significantly suppressed. nih.gov

The mechanism by which this compound impairs cancer cell viability involves the disruption of the normal cell cycle. nih.gov In ovarian cancer cells (SKOV3), treatment with this compound leads to cell cycle arrest at the S-phase. researchgate.netnih.govnih.gov As the concentration of this compound increases, the percentage of cells in the S-phase rises, while the percentage of cells in the G2/M phase decreases. nih.gov This indicates that this compound effectively halts the progression of the cell cycle in a dose-dependent manner, thereby inhibiting proliferation. nih.govscispace.com

The anticancer effects of this compound observed in vitro have been corroborated by in vivo studies. researchgate.netnih.govnih.gov In a xenograft mouse model established with SKOV3 ovarian cancer cells, daily administration of this compound resulted in the potent inhibition of tumor growth. nih.govresearchgate.net Mice treated with this compound showed significantly smaller tumor volumes compared to the control group. researchgate.net These findings suggest that this compound can effectively suppress the growth of tumors in a living organism, highlighting its potential as a therapeutic agent. researchgate.netnih.gov

A critical aspect of cancer progression is the ability of cancer cells to migrate and invade surrounding tissues, leading to metastasis. nih.gov this compound has demonstrated the ability to inhibit these processes in ovarian cancer cells. researchgate.netnih.govnih.gov In vitro wound healing assays showed that higher doses of this compound inhibited the wound closure process in SKOV3 cells, with a 10 μM concentration inhibiting closure by approximately 70%. nih.gov Transwell assays also confirmed that both cell migration and invasion were visually inhibited after this compound treatment. nih.gov The anticancer activity and the suppression of metastasis in ovarian cancer by this compound are suggested to occur through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.netnih.govnih.gov In vivo experiments further supported these findings, showing significantly fewer metastatic colonies in the lungs of mice treated with this compound compared to controls. nih.gov

Table 2: Anticancer Potential of this compound Against Ovarian Cancer (SKOV3 Cell Line)

| Activity | Observation | Mechanism | References |

|---|---|---|---|

| Inhibition of Viability & Clonality | Dose- and time-dependent killing of ovarian cancer cells. Inhibition of colony formation. | - | researchgate.netnih.gov |

| Induction of Cell Cycle Arrest | Arrested the cell cycle at the S-phase in a dose-dependent manner. | - | researchgate.netnih.govnih.gov |

| Promotion of Apoptosis | Marked dose-dependent increase in apoptosis. | - | researchgate.netnih.govnih.gov |

| Inhibition of Tumor Growth (In Vivo) | Potently inhibited tumor growth in a xenograft mouse model. | - | researchgate.netnih.govresearchgate.net |

| Suppression of Migration & Invasion | Inhibited wound closure, cell migration, and invasion. Fewer metastatic lung colonies in mice. | Inhibition of the MAPK signaling pathway. | researchgate.netnih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Rac1 |

Tyrosinase Inhibitory Activity and Pigmentation Modulation

This compound, a C-glycosylated chromone (B188151) isolated from the Aloe plant, has demonstrated significant potential as a modulator of pigmentation through its inhibitory effects on tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.govresearchgate.net This activity positions this compound as a compound of interest for cosmetic and therapeutic applications aimed at altering skin pigmentation. nih.govbohrium.com

Inhibition of Tyrosine Hydroxylase Activity

This compound has been shown to inhibit the tyrosine hydroxylase activity of tyrosinase in a dose-dependent manner. nih.govresearchgate.net This enzymatic action is the initial and rate-limiting step in melanogenesis, involving the conversion of L-tyrosine to L-dihydroxyphenylalanine (DOPA). Studies using normal human melanocyte cell lysates have confirmed this inhibitory effect. nih.govbohrium.com The inhibition of tyrosine hydroxylase activity by this compound is a key aspect of its ability to modulate melanin production. researchgate.net Research has demonstrated that this compound acts as a competitive inhibitor of tyrosinase from various sources, including human and murine cells. researchgate.netbohrium.com

Inhibition of Dihydroxyphenylalanine (DOPA) Oxidase Activity

In addition to inhibiting tyrosine hydroxylase, this compound also effectively inhibits the 3,4-dihydroxyphenylalanine (DOPA) oxidase activity of tyrosinase. nih.govresearchgate.net This step in melanogenesis involves the oxidation of DOPA to dopaquinone, a precursor for melanin. The inhibition of DOPA oxidase activity by this compound has been observed in a dose-dependent fashion in studies utilizing normal human melanocyte cell lysates. nih.govbohrium.com Some studies have characterized the inhibition of L-DOPA oxidation by mushroom tyrosinase, with this compound at a concentration of 0.4 microM showing a 30% inhibition. nih.gov

| Parameter | Finding | Source |

|---|---|---|

| Tyrosine Hydroxylase Inhibition | Dose-dependent inhibition observed in normal human melanocyte cell lysates. | nih.govresearchgate.net |

| DOPA Oxidase Inhibition | Dose-dependent inhibition observed in normal human melanocyte cell lysates. | nih.govresearchgate.net |

| Mushroom Tyrosinase Inhibition (IC50) | 0.1 mM | nih.gov |

| Human Tyrosinase Inhibition (IC50) | 0.04 mM | nih.gov |

Mechanism of Action in Melanogenesis

The primary mechanism by which this compound modulates melanogenesis is through the competitive inhibition of tyrosinase. nih.govresearchgate.net Enzyme kinetics studies have consistently demonstrated this competitive inhibition. researchgate.netbohrium.com However, other research has suggested a non-competitive inhibitory mechanism with a reported Ki value of 5.3 mM. nih.gov This discrepancy may be attributable to different experimental conditions or the source of the tyrosinase enzyme used.

Interestingly, when co-administered with arbutin (B1665170), another tyrosinase inhibitor that acts via a competitive mechanism, this compound exhibits a synergistic inhibitory effect on tyrosinase activity. nih.gov This suggests that their different mechanisms of action (non-competitive for this compound and competitive for arbutin in this particular study) can be combined for a more potent effect on melanin production. nih.gov The exposure of human skin to ultraviolet (UV) radiation can lead to increased production of reactive oxygen species (ROS), which in turn stimulates melanocytes to produce melanin. dntb.gov.ua this compound's ability to inhibit tyrosinase directly contributes to its potential to suppress UV-induced hyperpigmentation. ncats.io

Neuroprotective Effects

This compound has demonstrated promising neuroprotective effects in various experimental models, suggesting its potential as a therapeutic agent for neurological disorders. These effects are largely attributed to its anti-inflammatory and antioxidant properties.

Anti-inflammatory Mechanisms in Neurological Contexts

Neuroinflammation is a key pathological mechanism in many neurological conditions, including hypoxic-ischemic encephalopathy (HIE). nih.govnih.gov this compound has been shown to exert significant anti-inflammatory effects in neurological contexts. nih.govnih.gov In a model of neonatal hypoxic-ischemic brain damage, this compound treatment reduced the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.gov

The mechanism for this anti-inflammatory action appears to involve the Toll-like receptor 4 (TLR4) signaling pathway. nih.govnih.gov this compound has been found to downregulate the protein expression of components within this pathway and molecular docking studies suggest it can bind stably to TLR4. nih.gov By inhibiting the TLR4-mediated neuroinflammatory response, this compound can suppress the excessive activation of microglia and astrocytes, which are immune cells in the brain that contribute to inflammation. nih.govnih.gov Furthermore, this compound has been found to inhibit cyclooxygenase-2 (COX-2) and thromboxane (B8750289) A2 synthase, which are involved in the arachidonic acid pathway of inflammation. researchgate.net

Antioxidant Mechanisms in Neurological Contexts

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense systems, is a critical factor in neuronal damage and neurodegenerative diseases. nih.govmdpi.com The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and modest endogenous antioxidant defenses. mdpi.com this compound, known for its antioxidant activity, is believed to exert neuroprotection through the scavenging of free radicals. koreascience.krnih.gov

In a rat model of transient focal cerebral ischemia, this compound demonstrated a neuroprotective effect, which is thought to be linked to its antioxidative properties. koreascience.kr The generation of free radicals is a significant contributor to the pathophysiology of ischemic stroke. koreascience.kr By mitigating oxidative stress, this compound can help protect neurons from ischemic injury. koreascience.kr The antioxidant mechanisms of various compounds often involve the activation of pathways like the Nrf2/ARE pathway, which regulates the expression of numerous antioxidant genes. nih.gov While the specific interaction of this compound with this pathway in a neurological context requires further elucidation, its general antioxidant capacity contributes to its neuroprotective profile. koreascience.krnih.gov

| Effect | Finding | Source |

|---|---|---|

| Infarct Volume Reduction | Significantly reduced by approximately 33-47% at certain doses. | koreascience.kr |

| Edema Reduction | Significantly reduced at effective doses. | koreascience.kr |

| Behavioral Recovery | Remarkable behavioral recovery observed. | koreascience.kr |

| Inflammatory Marker Reduction (Neonatal HIBD model) | Decreased levels of IL-1β, IL-6, and TNF-α. | nih.govnih.gov |

Antimicrobial Activities

This compound, a chromone found in the Aloe plant, has demonstrated notable antimicrobial properties in various research settings. nih.gov These activities extend to both fungi and bacteria, positioning it as a compound of interest for its natural defense mechanisms.

This compound exhibits significant antifungal activity, particularly against Magnaporthe oryzae, the fungus responsible for rice blast disease. nih.govnih.gov Research has shown that this compound effectively inhibits critical stages of the fungal life cycle required for infection. nih.gov Specifically, it has a high inhibitory effect on appressorium formation, a specialized structure the fungus uses to penetrate host tissue, with a reported EC₅₀ value of 175.26 μg/mL. nih.govnih.gov

Microscopic studies have revealed that this compound can cause physical damage to the fungal spores. nih.govresearchgate.net At a concentration of 625.00 μg/mL, this compound treatment for 12 hours resulted in the rupture of 92.30% of M. oryzae spores and reduced the appressorium formation rate to just 4.74%. nih.gov The mechanism behind this antifungal action involves the inhibition of melanin synthesis, which is crucial for successful appressorium function. nih.govfrontiersin.org this compound has been found to inhibit key enzymes in the melanin synthesis pathway, including polyketolase (PKS), laccase (LAC), and the chain-shortening catalytic enzyme (Aayg1). nih.govresearchgate.net The inhibition rates for PKS, LAC, and Aayg1 activity were 32.51%, 33.04%, and 43.38%, respectively. researchgate.net Furthermore, proteomic analysis indicated that this compound downregulates the expression of actin, which is vital for the polar growth of hyphae in the fungus. nih.govresearchgate.net

| Parameter | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|

| Appressorium Formation (EC₅₀) | 175.26 μg/mL | 50% inhibition of appressorium formation. | nih.gov |

| Spore Rupturing | 625.00 μg/mL | 92.30% of spores ruptured after 12 hours. | nih.gov |

| Appressorium Formation Rate | 625.00 μg/mL | Reduced to 4.74% after 12 hours. | nih.gov |

| Mycelial Growth (EC₅₀) | 9145.00 μg/mL | Shows significantly lower inhibition on mycelial growth compared to appressorium formation. | nih.gov |

This compound has demonstrated broad-spectrum antibacterial activity against various microorganisms. nih.gov Research confirms its efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

Studies investigating pure this compound have determined its minimum inhibitory concentration (MIC) against several pathogenic bacterial strains. mdpi.com It has shown strong activity against Shigella boydii, Escherichia coli, S. soneii, and S. flexneri with an MIC of 0.025 mg/mL. mdpi.com Even greater potency was observed against Salmonella typhi, Shigella dysentery, and Staphylococcus aureus, with a reported MIC of 0.01 mg/mL. mdpi.com These findings underscore the potential of this compound as an effective antibacterial agent.

| Bacterial Species | Gram Stain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Shigella boydii | Negative | 0.025 | mdpi.com |

| Escherichia coli | Negative | 0.025 | mdpi.com |

| Shigella soneii | Negative | 0.025 | mdpi.com |

| Shigella flexneri | Negative | 0.025 | mdpi.com |

| Salmonella typhi | Negative | 0.01 | mdpi.com |

| Shigella dysentery | Negative | 0.01 | mdpi.com |

| Staphylococcus aureus | Positive | 0.01 | mdpi.com |

Anti-diabetic Research

This compound is being investigated for its potential role in managing diabetes, with research focusing on its ability to counteract oxidative stress and improve metabolic pathways related to glucose control. nih.govresearchgate.net

Oxidative stress is recognized as a pivotal factor in the development and progression of diabetes and its secondary complications. nih.govresearchgate.netnih.gov this compound, a natural polyphenol, has been shown to help reduce systemic oxidative stress through a dual mechanism. nih.gov It can act directly as a potent antioxidant due to its free radical scavenging activities. nih.govwjgnet.com Additionally, it can indirectly regulate pathways that contribute to oxidative stress, offering a multi-faceted approach to mitigating its damaging effects in diabetic conditions. nih.gov

This compound has been shown to improve insulin (B600854) sensitivity and impact glucose transport. nih.govresearchgate.net In animal studies, this compound treatment led to a 37.9% decrease in plasma insulin levels compared to the control group, indicating enhanced insulin sensitivity. nih.gov The mechanism for this involves the regulation of key genes within the insulin signaling cascade. nih.gov Research on compositions containing this compound found that it promotes the coordinated up-regulation of genes for the insulin receptor (INSR), insulin receptor substrate 1 (IRS1), and glucose transporter 4 (GLUT4). nih.gov By enhancing the expression of these critical components, this compound helps to improve the transportation and utilization of glucose, which is fundamental to maintaining healthy blood glucose levels. nih.govnih.gov

A key aspect of this compound's anti-diabetic potential is its ability to increase the production of adiponectin. nih.gov Adiponectin is an adipokine, a hormone produced by fat cells, that plays a crucial role in regulating glucose and fatty acid metabolism. nih.govmdpi.com By up-regulating the production of adiponectin, this compound can help improve insulin resistance and glucose intolerance. nih.gov This is significant because adiponectin is known to have anti-atherosclerotic and anti-obesity effects and has been found to suppress high-glucose-induced reactive oxygen species (ROS) in in-vitro models. nih.gov Finding natural compounds like this compound that can boost adiponectin production is a promising strategy for managing the underlying causes of diabetes and its complications. nih.gov

Influence on Fatty Acid Biosynthesis

This compound has been identified as a regulator of lipid metabolism, specifically demonstrating an influence on the biosynthesis of fatty acids. Research involving a standardized composition containing this compound, known as Loesyn or UP780, has provided insights into its mechanisms. nih.gov Studies using microarray analysis of gene expression in the white adipose tissue (WAT) and liver of mice with high-fat diet-induced pre-diabetes showed that oral administration of this this compound-containing powder led to a downregulation of fatty acid biosynthesis. nih.gov

In the liver, the microarray analysis indicated that the this compound composition modified several lipid metabolism pathways. nih.gov This included a notable decrease in fatty acid biosynthesis, a reduction in lipid uptake, an increase in fatty acid binding proteins, and an increase in bile biosynthesis. nih.gov These findings were further supported by quantitative polymerase chain reaction (qPCR) analyses, which confirmed coordinated changes in the expression of key genes. nih.gov The modifications in lipid metabolism within the liver, combined with improved insulin response in adipose tissue, suggest that this compound contributes to a reduction in systemic oxidative stress by decreasing fatty acid synthesis and enhancing glucose transport and utilization. nih.gov

Anti-Aging Research

The potential of this compound as an anti-aging agent has been explored through its ability to inhibit key enzymes responsible for the degradation of the skin's extracellular matrix. The breakdown of structural proteins like collagen and elastin (B1584352) is a hallmark of skin aging. This compound's inhibitory action against the enzymes responsible for this degradation, collagenase and elastase, is a significant area of investigation. bdbotsociety.orgatlantis-press.com

Anti-collagenase Activity

Collagenase is an enzyme that breaks down collagen, the primary structural protein in the skin, leading to loss of firmness and the formation of wrinkles. The inhibition of this enzyme is a key strategy in anti-aging research. Extracts from Aloe vera, which contain this compound and related compounds like aloins, have demonstrated notable anti-collagenase properties. bdbotsociety.orgnih.govresearchgate.net

In vitro studies have quantified this inhibitory effect. An aqueous extract of Aloe vera leaf gel, which is rich in bioactive compounds including this compound, showed significant inhibition of collagenase. bdbotsociety.orgscienceopen.com One study reported that an A. barbadensis gel extract exhibited anti-collagenase activity with a half-maximal inhibitory concentration (IC50) value of 79.01 ± 0.11 µg/ml. scienceopen.com Another study found that A. vera leaf gel extract had the highest inhibitory activity against collagenase among the extracts tested, with an IC50 value of 12.86 ± 0.15 mg/ml. bdbotsociety.org

To understand the molecular interactions, bioinformatic docking studies have been conducted. These studies aim to predict the binding affinity between this compound and the active site of the collagenase enzyme. atlantis-press.com A molecular docking study investigating this compound and its derivatives against the collagenase protein (PDB ID: 2Y6I) revealed their potential as inhibitors. The study showed that while the derivative isoaloeresin D had the lowest docking score (indicating strong affinity), this compound itself also demonstrated interaction with the enzyme. atlantis-press.comresearchgate.net These findings suggest that this compound contributes to the anti-collagenase effects observed in aloe extracts, potentially helping to preserve the skin's collagen framework. atlantis-press.comresearchgate.net

Table 1: In Vitro Anti-Collagenase Activity of Aloe Extracts This table is interactive. You can sort and filter the data.

| Extract/Compound | IC50 Value | Source |

|---|---|---|

| A. barbadensis Gel Extract | 79.01 ± 0.11 µg/ml | scienceopen.com |

Table 2: Molecular Docking Scores of this compound Derivatives against Collagenase (PDB ID: 2Y6I) This table is interactive. You can sort and filter the data.

| Compound | Docking Score | Source |

|---|---|---|

| Isoaloeresin D | -87.3 ± 4.6 | atlantis-press.com |

| This compound | Not specified, but showed interaction | atlantis-press.comresearchgate.net |

Anti-elastase Activity

Elastase is a protease that degrades elastin, a critical protein responsible for the elasticity and resilience of the skin. The inhibition of elastase is another important target for preventing the signs of aging. Research has shown that Aloe vera extracts containing this compound possess anti-elastase activity. bdbotsociety.orgnih.gov

In vitro assays have confirmed the dose-dependent elastase inhibitory activity of aloe extracts. bdbotsociety.org An A. barbadensis gel extract demonstrated anti-elastase activity with an IC50 value of 78.23 ± 0.07 µg/ml. scienceopen.com Molecular docking studies have further elucidated the potential of this compound and its derivatives as elastase inhibitors. atlantis-press.com In a study using the elastase protein (PDB ID: 1BRU), this compound, isoaloeresin D, and 7-methyl ether 2′-feruloylthis compound showed favorable binding affinities. atlantis-press.comresearchgate.net The docking scores were -80.4 ± 2.2 for this compound, -80.6 ± 1.7 for isoaloeresin D, and -81.2 ± 1.6 for 7-methyl ether 2′-feruloylthis compound. atlantis-press.com These results indicate a strong interaction between these compounds and the elastase enzyme, suggesting a mechanism by which this compound helps protect elastin from degradation. atlantis-press.comresearchgate.net

Table 3: In Vitro Anti-Elastase Activity of Aloe Extracts This table is interactive. You can sort and filter the data.

| Extract/Compound | IC50 Value | Source |

|---|

Table 4: Molecular Docking Scores of this compound and its Derivatives against Elastase (PDB ID: 1BRU) This table is interactive. You can sort and filter the data.

| Compound | Docking Score | Source |

|---|---|---|

| This compound | -80.4 ± 2.2 | atlantis-press.com |

| Isoaloeresin D | -80.6 ± 1.7 | atlantis-press.com |

Molecular Targets and Cellular Signaling Pathways of Aloesin

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signal transduction cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, survival, and adhesion. nih.govmdpi.com Research indicates that aloesin can modulate this pathway, leading to different outcomes depending on the cellular context. nih.govnih.gov

In the context of oncology, studies have shown that this compound exerts an inhibitory effect on the MAPK signaling pathway in cancer cells. nih.gov Specifically, in human ovarian cancer SKOV3 cells, this compound was found to inhibit cell viability and the ability to form colonies in a dose-dependent manner. nih.govnih.gov This anti-cancer activity is linked to its ability to reduce the phosphorylation of key members of the MAPK family. nih.gov As the concentration of this compound increases, the phosphorylation levels of ERK, JNK, and p38 MAPK, as well as the upstream kinase MEK, decrease. nih.gov This suggests that this compound's anti-proliferative and anti-metastatic effects in these cancer cells are mediated through the downregulation of the MAPK signaling pathway. nih.govnih.gov

Table 1: Effect of this compound on MAPK Pathway in Ovarian Cancer Cells

| Cell Line | This compound Concentration | Observed Effect on MAPK Pathway | Downstream Cellular Effect | Reference |

|---|---|---|---|---|

| SKOV3 | Dose-dependent | Decreased phosphorylation of ERK, JNK, p38, and MEK | Inhibition of cell viability, clonality, migration, and invasion; S-phase cell cycle arrest; induction of apoptosis | nih.govnih.gov |

This compound's influence on the MAPK pathway is also pivotal in the processes of cell migration and tissue development, particularly in wound healing. nih.govresearchgate.net Studies have demonstrated that this compound treatment activates MAPK signaling proteins, which are crucial players in these processes. nih.govresearchgate.net This activation contributes to accelerated wound closure, characterized by induced angiogenesis, collagen deposition, and the formation of granulation tissue. nih.govresearchgate.net In contrast to its inhibitory role in cancer, this compound's activation of the MAPK pathway in the context of skin regeneration facilitates the inflammation, proliferation, and remodeling phases of wound healing. nih.govresearchgate.net Furthermore, in ovarian cancer cells, this compound has been shown to inhibit cell migration and invasion, demonstrating the context-dependent nature of its effects on cellular movement. nih.gov For instance, at a concentration of 10 μM, this compound inhibited approximately 70% of wound closure in an in vitro assay with SKOV3 cells. nih.gov

This compound's modulation of the MAPK pathway involves specific interactions with the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK). nih.govnih.gov In ovarian cancer cells, this compound dose-dependently decreases the phosphorylation levels of both ERK and JNK. nih.gov This inhibition is a key mechanism behind its observed anti-cancer effects. nih.govnih.gov Conversely, in the process of cutaneous wound healing, this compound treatment leads to the activation of ERK and JNK. nih.gov This activation is essential for promoting cell migration and tissue development. nih.govresearchgate.net The differential regulation of ERK and JNK phosphorylation highlights how this compound can produce distinct, and even opposing, biological outcomes in different cell types and physiological conditions.

Smad Signaling Pathway

The Smad signaling pathway is another crucial cascade that this compound interacts with, particularly in the context of tissue repair. This pathway is the principal transducer of signals from the Transforming Growth Factor-beta (TGF-β) superfamily of ligands, which play a role in numerous cellular processes. nih.gov

Research has clearly demonstrated that this compound treatment results in the activation of key Smad proteins. nih.govresearchgate.net Specifically, in studies investigating cutaneous wound healing, this compound was shown to activate Smad2 and Smad3. nih.govresearchgate.net The activity of these Smad signaling molecules was assessed in both cultured cells and in mouse skin models following this compound application. nih.gov This activation is a critical component of the mechanism by which this compound promotes tissue regeneration. researchgate.net

Table 2: Effect of this compound on Smad Pathway in Wound Healing Models

| Model | This compound Concentration | Observed Effect on Smad Pathway | Downstream Cellular Effect | Reference |

|---|---|---|---|---|

| Cultured Cells | 1, 5, and 10µM | Activation of Smad2 and Smad3 | Increased cell migration | nih.govresearchgate.net |

| Mouse Skin | 0.1% and 0.5% | Activation of Smad signaling proteins | Accelerated wound closure, induced angiogenesis, collagen deposition | nih.govresearchgate.net |

The activation of the Smad pathway by this compound is directly linked to its beneficial effects on cell migration and tissue development during wound healing. nih.govresearchgate.net By activating Smad2 and Smad3, this compound helps to orchestrate the complex processes of skin regeneration. nih.govresearchgate.net This signaling contributes to enhanced cell migration, angiogenesis, and the formation of new tissue. researchgate.net The combined modulation of both the Smad and MAPK signaling pathways by this compound underpins its ability to ameliorate the inflammation, proliferation, and remodeling phases of the wound healing process, marking it as a compound with significant therapeutic potential for cutaneous wounds. nih.govresearchgate.net

Rho Family GTPases

The Rho family of small GTPases are critical regulators of the actin cytoskeleton and, consequently, play a pivotal role in cell motility. This compound has been shown to modulate the activity of key members of this family, thereby influencing cell migration.

Research has demonstrated that this compound can stimulate the phosphorylation of Cell division control protein 42 homolog (Cdc42) and Ras-related C3 botulinum toxin substrate 1 (Rac1). nih.gov This phosphorylation is a key event in the activation of these GTPases. In the context of wound healing, this compound treatment has been observed to increase cell migration through the phosphorylation of both Cdc42 and Rac1. nih.gov The activation of these proteins is part of a broader signaling cascade that includes the MAPK/Rho and Smad pathways, which are instrumental in cell migration, angiogenesis, and tissue development. nih.gov

By promoting the phosphorylation and activation of Cdc42 and Rac1, this compound effectively regulates cell migration. nih.gov This has been observed in studies on skin wound healing, where this compound treatment accelerated wound closure rates. nih.gov The enhanced migration of skin cells, such as fibroblasts and keratinocytes, is a crucial step in the proliferative phase of wound healing. The activation of the MAPK/Rho signaling pathway by this compound appears to be a central mechanism in this process. nih.gov

Cell Cycle Regulators

The cell cycle is a tightly controlled process involving a series of events that lead to cell division and proliferation. This compound has been shown to influence this process by targeting key regulatory proteins.

In studies using human hepatoma SK-HEP-1 cells, this compound was found to stimulate cell proliferation. nih.gov This proliferative effect is associated with an increase in the intracellular levels of several key cell cycle regulators. Specifically, this compound treatment led to elevated levels of Cyclin E, Cyclin-dependent kinase 2 (CDK2), and Cell division cycle 25A (CDC25A) proteins. nih.govscispace.com The induction of these proteins is a critical step for the cell to transition from the G1 to the S phase of the cell cycle. nih.gov

The formation of the Cyclin E/CDK2 complex is essential for the G1/S transition. This compound not only increases the protein levels of Cyclin E and CDK2 but also up-regulates the enzymatic activity of the Cyclin E/CDK2 kinase complex in a dose-dependent manner. nih.govscispace.com This enhanced kinase activity, coupled with the increased levels of the phosphatase CDC25A, which activates CDK2, results in the promotion of DNA synthesis and cell proliferation. nih.gov

Tumor Necrosis Factor-alpha (TNF-α)

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. This compound has been shown to modulate the production and signaling of TNF-α.

In the context of wound healing, this compound has been found to positively regulate the release of TNF-α from macrophages. nih.gov This cytokine plays a complex role in the inflammatory phase of wound healing, contributing to the recruitment of immune cells to the site of injury. Furthermore, computational studies, such as molecular docking analyses, have suggested that this compound has a high binding affinity for TNF-α, indicating its potential as a direct inhibitor of this inflammatory protein. researchgate.net Other research has shown that Aloe vera extracts, containing this compound, can suppress the production of pro-inflammatory cytokines, including TNF-α, by downregulating the NF-κB and MAPK signaling pathways in macrophage models. nih.gov

Research Findings on this compound's Molecular Interactions

| Molecular Target | Effect of this compound | Affected Cellular Process | Cell/Model System | Reference |

| Cdc42 | Increased phosphorylation | Cell Migration | Cultured cells and mouse skin | nih.gov |

| Rac1 | Increased phosphorylation | Cell Migration | Cultured cells and mouse skin | nih.gov |

| Cyclin E | Up-regulation of protein levels | Cell Cycle Progression (G1/S Transition) | Human hepatoma SK-HEP-1 cells | nih.govscispace.com |

| CDK2 | Up-regulation of protein levels | Cell Cycle Progression (G1/S Transition) | Human hepatoma SK-HEP-1 cells | nih.govscispace.com |

| CDC25A | Up-regulation of protein levels | Cell Cycle Progression (G1/S Transition) | Human hepatoma SK-HEP-1 cells | nih.govscispace.com |

| Cyclin E/CDK2 Kinase | Up-regulation of activity | Cell Cycle Progression, DNA Synthesis | Human hepatoma SK-HEP-1 cells | nih.gov |

| TNF-α | Positive regulation of release | Inflammation (Wound Healing) | Macrophages (RAW264.7) | nih.gov |

| TNF-α | Potential direct inhibition (high binding affinity) | Inflammation | In silico (Molecular Docking) | researchgate.net |

| TNF-α | Suppression of production | Inflammation | Macrophages (LPS-induced RAW264.7) | nih.gov |

Inhibitory Potential Against TNF-α

This compound, a chromone (B188151) compound found in Aloe vera, has been identified as a potential inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in various inflammatory conditions. ijpsonline.comijpsonline.com In silico studies have investigated the phytochemicals in Aloe vera for their ability to target and interact with TNF-α, highlighting this compound as a compound of interest. ijpsonline.comresearchgate.net The anti-inflammatory activity of Aloe vera extracts, which contain this compound, has been demonstrated through the inhibition of pro-inflammatory cytokines, including TNF-α. nih.gov The mechanism involves modulating inflammatory pathways to reduce the expression and release of these mediators. nih.govmdpi.com This computational analysis provides a basis for understanding the therapeutic potential of this compound as an anti-inflammatory agent by targeting specific cytokines like TNF-α. ijpsonline.comijpsonline.com

Molecular Docking and Binding Affinities

To elucidate the inhibitory mechanism of this compound against TNF-α, molecular docking studies have been performed. These computational simulations predict the binding affinity and interaction between a ligand (this compound) and a protein target (TNF-α). ijpsonline.comijpsonline.com Using tools such as AutoDock Vina and PyRx, researchers have modeled the binding poses of this compound within the active site of TNF-α. ijpsonline.comresearchgate.net

The binding energy, which indicates the stability of the protein-ligand complex, is a critical metric in these studies; a lower binding energy suggests a more stable and stronger interaction. ijpsonline.com For the top-performing compounds from Aloe vera in one study, the binding affinity values with TNF-α ranged from -9.1 to -10 kcal/mol. ijpsonline.com The analysis of these interactions reveals how this compound binds to specific amino acid residues within the TNF-α protein, providing insight into its potential inhibitory function. ijpsonline.comijpsonline.com

Table 1: Molecular Docking Interaction of this compound with TNF-α

| Parameter | Description | Finding | Source(s) |

|---|---|---|---|

| Protein Target | Tumor Necrosis Factor-alpha (TNF-α) | The three-dimensional structure of TNF-α was obtained from the RCSB Protein Data Bank for the docking simulation. | ijpsonline.comijpsonline.com |

| Ligand | This compound | This compound was one of several phytochemicals from Aloe vera evaluated for its binding potential to TNF-α. | ijpsonline.comresearchgate.net |

| Docking Software | PyRx, AutoDock Vina, Discovery Studio | These tools were used to predict ligand poses, calculate binding affinities, and visualize interactions. | ijpsonline.comijpsonline.com |

| Binding Affinity | -9.1 to -10 kcal/mol | This range was reported for the most promising Aloe vera compounds, indicating strong and favorable binding interactions with TNF-α. | ijpsonline.com |

Other Signalling Pathways

Wnt Signaling Pathway (discrepancies noted)

This compound has been identified as a modulator of the Wnt/β-catenin signaling pathway, a critical pathway involved in cell proliferation and development. nih.govrsc.org However, research findings present some discrepancies regarding the conditions of this interaction. One study reported that this compound directly activates the Wnt/β-catenin pathway, and this activation is independent of the presence of the Wnt3a ligand. nih.gov In contrast, other research suggests that this compound, along with aloin (B1665253), was an effective component in a water extract of Aloe vera that activated the Wnt/β-catenin signaling pathway specifically in the presence of Wnt3a. rsc.orgrsc.org This activation may provide a molecular explanation for some of the biological activities attributed to this compound. rsc.org

Notch Pathway Suppression

In addition to its effects on the Wnt pathway, this compound has been shown to influence the Notch signaling pathway. The Notch pathway is crucial for cell differentiation, proliferation, and survival. nih.govnih.gov A 2019 study demonstrated that this compound inhibits the Notch signaling pathway in colorectal cancer cells. nih.gov Notably, this inhibitory action was found to occur independently of the Wnt3a ligand, suggesting a direct effect of this compound on this specific cellular pathway. nih.gov

NF-κB Activation and Glycemic Control

The nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) pathway is a key regulator of inflammatory responses and is implicated in the systemic oxidative stress seen in diabetes. mdpi.comnih.gov Studies have shown a positive correlation between the activation of NF-κB in peripheral blood mononuclear cells and poor glycemic control in patients with diabetes mellitus. nih.gov this compound has demonstrated potential in improving glycemic control. nih.gov Research on Aloe vera extracts containing this compound has shown they can suppress the activation of the NF-κB signaling pathway. nih.gov By potentially modulating the NF-κB pathway, this compound may help reduce systemic oxidative stress, improve glucose transport and utilization, and enhance insulin (B600854) sensitivity, thereby contributing to better glycemic control. nih.gov

Biosynthesis and Chemical Synthesis of Aloesin and Its Derivatives

Biosynthetic Pathways in Aloe vera

The biosynthesis of aloesin in Aloe vera involves complex pathways leading to the formation of its characteristic chromone (B188151) structure linked to a glucose moiety. While the complete de novo synthesis pathway from primary metabolites is intricate, key steps and precursors have been identified. Aloesone, a chromone aglycone, serves as a biosynthetic precursor to this compound. nih.gov The crucial step in forming this compound is the C-glycosylation of aloesone, a highly specific reaction. nih.gov

A significant amount of this compound in the plant exists not as the free compound but as a derivative called aloeresin A. oup.comresearchgate.net Aloeresin A is an ester of this compound, where the C-2" hydroxyl group of the glucose moiety is esterified with p-coumaric acid. oup.comresearchgate.net Therefore, a major route for the accumulation of free this compound in Aloe leaf exudates is through the hydrolysis of this ester bond, releasing this compound and p-coumaric acid. oup.comresearchgate.net Studies on in vitro callus cultures of Aloe vera have demonstrated that the production of this compound can be influenced by culture conditions, indicating that these cultures can be a promising source for producing secondary metabolites. researchgate.net For instance, higher this compound production was observed in basal calli grown on specific growth media formulations. researchgate.net

Enzymatic Machinery Linked to Biosynthesis

The enzymatic processes governing this compound's formation and transformation are central to its biosynthesis. The conversion of its precursor, aloesone, into this compound requires a highly specific C-glycosyltransferase, an enzyme that attaches the glucose unit to the chromone backbone. nih.gov While many uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) can O-glycosylate aloesone, efficient C-glycosylation appears to be a rare enzymatic function. nih.gov

A significant body of research has focused on the enzymatic machinery responsible for converting aloeresin A into this compound. This conversion is a hydrolysis reaction that cleaves the ester bond. oup.comresearchgate.net A wide range of commercially available hydrolytic enzymes have been screened for this purpose, with several types demonstrating efficacy: oup.comresearchgate.netgoogle.com

Proteases : Enzymes from Aspergillus oryzae have shown to be particularly effective, achieving nearly 100% conversion of purified aloeresin A to this compound. oup.comresearchgate.netgoogle.comgoogle.com

Esterases : An esterase known as ESL001-02 has also been identified as capable of facilitating the conversion. oup.comresearchgate.netnih.gov

Lipases : Certain lipase (B570770) preparations, such as Novozym 388, have demonstrated the ability to hydrolyze aloeresin A, which was attributed to a contaminating protease enzyme in the preparation. oup.comresearchgate.netnih.gov

These enzymatic methods provide a biocatalytic route to increase the yield of this compound from crude aloe extracts, which are naturally rich in aloeresin A. oup.comresearchgate.net

Chemical Synthesis Approaches for this compound

The laboratory synthesis of this compound presents a viable alternative to extraction from natural sources, offering the potential for a consistent and high-purity supply. timyeehealth.com The primary challenge in synthesizing this compound lies in its complex chemical structure, which combines a chromone core with a C-glycosidically linked sugar residue. timyeehealth.com

General strategies for the total synthesis of this compound involve multi-step processes. timyeehealth.com These synthetic routes typically focus on two main objectives: the construction of the chromone ring and the subsequent attachment of the glucose moiety. timyeehealth.com Methodologies often begin with simpler, readily available aromatic compounds. timyeehealth.com A series of chemical reactions, such as condensation and cyclization, are then employed to build the chromone scaffold. timyeehealth.com The introduction of the C-glucosyl group is a particularly challenging stereochemical step that requires precise control to achieve the correct configuration found in the natural product.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is pursued to enhance its properties or to study structure-activity relationships. Methods range from simple modifications of the this compound molecule to its generation from more complex natural precursors.

A key method for creating this compound derivatives involves the alkylation of the hydroxyl group at the C-7 position of the chromone ring. wipo.intgoogle.com This synthesis can be achieved by reacting this compound with a substituted or unsubstituted alkane that contains a suitable leaving group, such as a halogen. google.com The reaction is carried out in the presence of a base. google.com In a specific example, octylthis compound was synthesized by reacting this compound with 1-bromooctane (B94149) or 1-iodooctane (B127717) in the presence of a base like sodium hydride (NaH) or sodium carbonate. google.com

Acid Hydrolysis : This method uses inorganic acids such as hydrochloric acid, sulfuric acid, nitric acid, or phosphoric acid to catalyze the cleavage of the ester bond. google.comgoogle.comnih.govmdpi.com

Enzymatic Hydrolysis : As detailed in section 4.2, various hydrolytic enzymes, including proteases, lipases, and esterases, can be used to specifically break the ester linkage under milder conditions. researchgate.netgoogle.comgoogle.com The protease from Aspergillus oryzae has been noted for its high efficiency in this conversion. google.com

Beyond simple alkylation, other structural modifications and the synthesis of this compound analogs are areas of active research. Nature itself provides a template for such derivatives, with compounds like 2"-O-feruloylthis compound and isorabaichromone (B12374039) being isolated from Aloe vera. google.comnih.govsci-hub.se These naturally occurring derivatives demonstrate variations in the groups attached to the core this compound structure. sci-hub.se

The synthesis of analogs allows researchers to explore how specific structural features influence biological activity. For example, various this compound derivatives have been examined to identify the key parts of the chromone skeleton responsible for antioxidant and anti-inflammatory effects. nih.govresearchgate.net This involves creating a series of related compounds where different functional groups are systematically altered to map out structure-activity relationships.

Synthesis of Chromone Derivatives with Enhanced Activity

The synthesis of novel chromone derivatives is a significant area of research, aimed at enhancing the biological activities observed in natural chromones like this compound. nih.govnih.gov Methodologies often involve modifications to the core chromone structure to improve properties such as antioxidant, anti-inflammatory, or enzyme inhibitory activities. nih.govnih.gov

One common strategy is the one-pot synthesis using modified Baker-Venkataraman reactions. nih.gov This method involves reacting an acetophenone (B1666503) with a suitable acyl chloride in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry pyridine. nih.gov This approach allows for the efficient creation of a variety of substituted chromones. nih.gov For instance, a series of ten chromone derivatives were synthesized using this one-pot method, leading to compounds with potent antioxidant activity, some of which were found to be harmless to normal cells. nih.gov

Another approach focuses on creating multifunctional agents, for example, for potential use in treating Alzheimer's disease. nih.gov In one study, a series of chromone derivatives were designed and synthesized to possess monoamine oxidase (MAO) inhibition, antioxidant activity, and biometal chelating ability. nih.gov Compound s19 from this series demonstrated significant inhibitory potency against hMAO-A and hMAO-B, moderate inhibition of Aβ aggregation, and effective antioxidant activity. nih.gov